Chemical structure and molecular weight of 3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea
Chemical structure and molecular weight of 3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea
An In-Depth Technical Guide to 3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea
Abstract
Thiourea and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] This technical guide focuses on a specific, complex derivative: 3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea. This compound merges three key pharmacophores: a dichlorophenyl ring known for its contribution to cytotoxic activity, a flexible thiourea linker essential for receptor binding, and a substituted hydrazine moiety, which can significantly influence the molecule's pharmacological profile.[2][3] This document provides a comprehensive overview of its chemical structure, molecular properties, a robust synthesis protocol grounded in established chemical principles, and an exploration of its potential applications in drug discovery based on analogous compounds.
Chemical Identity and Molecular Properties
The formal nomenclature for this compound can be ambiguous. Based on the principles of thiosemicarbazide chemistry, the structure is most accurately described as a 1,4-disubstituted thiosemicarbazide. The core structure consists of a thiocarbonyl group flanked by a substituted phenylamine on one side and a substituted hydrazine on the other.
The precise chemical identity and core physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(3,4-Dichlorophenyl)-4-amino-4-benzylthiosemicarbazide | N/A |
| CAS Number | 723332-86-3 | [4] |
| Molecular Formula | C₁₄H₁₄Cl₂N₄S | Calculated |
| Molecular Weight | 357.26 g/mol | Calculated |
Molecular Structure Diagram
The structure features a central thiourea group. One nitrogen atom is attached to a 3,4-dichlorophenyl ring. The other nitrogen is part of a 1-amino-1-benzylhydrazine moiety.
Caption: 2D structure of 3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea.
Synthesis and Mechanistic Rationale
The synthesis of substituted thioureas and thiosemicarbazides is a well-established area of organic chemistry.[5] The most direct and efficient pathway to the target molecule is the nucleophilic addition of a custom hydrazine derivative to an isothiocyanate.
Expertise & Causality: The Synthetic Strategy
The core reaction involves the attack of a nucleophilic nitrogen atom from a hydrazine derivative onto the electrophilic carbon atom of an isothiocyanate. The choice of 3,4-dichlorophenyl isothiocyanate as a starting material is dictated by the target structure. The key challenge lies in the preparation or sourcing of the corresponding hydrazine, 1-amino-1-benzylhydrazine. The reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: Synthesis
This protocol is based on established methods for the synthesis of 4-substituted thiosemicarbazides.[6]
Step 1: Reagent Preparation
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Dissolve 1.0 equivalent of 1-amino-1-benzylhydrazine in a suitable anhydrous solvent, such as propanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
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Rationale: Alcohols are effective solvents for both reactants and typically allow for easy precipitation of the product upon formation. Anhydrous conditions prevent potential side reactions with water.
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Step 2: Reaction Initiation
-
While stirring the hydrazine solution at room temperature, add a solution of 1.0 equivalent of 3,4-dichlorophenyl isothiocyanate dropwise over 5-10 minutes.
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Rationale: A dropwise addition helps to control any potential exotherm and ensures a homogenous reaction mixture, preventing the formation of localized high concentrations of the isothiocyanate which could lead to side products.
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Step 3: Reaction and Product Formation
-
Continue stirring the reaction mixture at room temperature. A white or off-white precipitate should begin to form within minutes.
-
Allow the reaction to proceed for 30-60 minutes to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).
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Rationale: The reaction is often rapid and driven by the formation of the stable thiourea bond. The low solubility of the product in the reaction solvent drives the equilibrium towards completion and simplifies isolation.[6]
-
Step 4: Isolation and Purification
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with a small amount of cold solvent (the same as used in the reaction) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the final compound. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol.
Workflow Visualization
Caption: Experimental workflow for the synthesis of the target compound.
Structural Characterization
To ensure the identity and purity of the synthesized compound, a suite of standard analytical techniques would be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on both the dichlorophenyl and benzyl rings, a characteristic singlet for the CH₂ group, and exchangeable signals for the N-H protons.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would confirm the presence of all 14 carbon atoms, including a downfield signal for the C=S carbon around 170-180 ppm.[8]
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FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching (around 3100-3400 cm⁻¹), aromatic C-H stretching (~3000 cm⁻¹), and a strong C=S stretching band (around 1200-1300 cm⁻¹).[8]
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (357.26), with a characteristic isotopic pattern due to the two chlorine atoms.
Potential Biological Activity and Applications
While specific studies on 3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea are not prominent in public literature, the activity of its constituent parts provides a strong basis for predicting its potential applications, particularly in oncology.
Trustworthiness: A Self-Validating System
The rationale for investigating this molecule is built on extensive precedent. Numerous studies have established that 1,3-disubstituted thiourea derivatives, especially those bearing halogenated phenyl rings, possess significant antiproliferative properties.[1][2][3]
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Anticancer Potential: Dichlorophenyl thiourea derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including colon and prostate cancer.[2][3] Their mechanism of action is often linked to the induction of apoptosis (programmed cell death). For instance, one study found that a dichlorophenyl derivative was a highly potent activator of apoptosis in both primary and metastatic colon cancer cells.[2]
-
Enzyme Inhibition: Thiourea derivatives are known to act as inhibitors for a range of enzymes by coordinating with metal ions in the active site or through hydrogen bonding interactions.[3] This makes them attractive candidates for targeting enzymes crucial for cancer cell survival and proliferation, such as kinases or esterases.[9]
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Antioxidant Activity: Some thiourea compounds have shown strong antioxidant activity, which could be relevant in pathologies involving oxidative stress.[1]
Logical Pathway Diagram
Caption: Hypothesized mechanism of anticancer action for the target compound.
Conclusion
3-Amino-3-benzyl-1-(3,4-dichlorophenyl)thiourea is a synthetically accessible molecule with significant potential for drug discovery and development. Its structure combines features known to impart potent biological activity. Based on the extensive body of research on related thiourea and thiosemicarbazide derivatives, this compound is a prime candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays. The straightforward synthesis allows for the generation of analogues, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. Further investigation into this and related compounds is warranted to fully elucidate their therapeutic potential.
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Dinoiu, V., & Badea, F. (n.d.). REACTIONS OF 4-HYDROXY-3,5-DI-TERT-BUTYLBENZYLHYDRAZINE WITH β-CHLOROETHYLISOCYANATE AND ISOTHIOCYANATES. Retrieved from [Link]
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